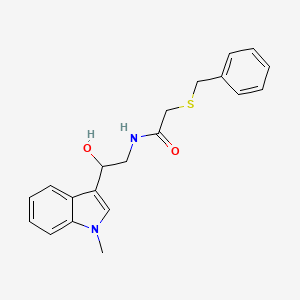
2-(benzylthio)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(benzylthio)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)acetamide, also known as BTEA, is a compound that has been the subject of scientific research due to its potential therapeutic properties. BTEA belongs to the class of compounds known as indoles, which are known to have a wide range of biological activities.
Scientific Research Applications
1. Potential in Antimicrobial and Antioxidant Activities
Compounds similar to 2-(benzylthio)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)acetamide have been synthesized and evaluated for their antimicrobial and antioxidant activities. For instance, some indole acetamide derivatives have shown potent anti-microbial activity against various bacteria and fungi, as well as very good antioxidant activity (Naraboli & Biradar, 2017). Similarly, other indole acetamide derivatives have exhibited considerable antioxidant activity, demonstrating the potential of these compounds in pharmacological applications (Gopi & Dhanaraju, 2020).
2. Role in Synthesis of Complex Chemical Structures
The compound is closely related to various indole derivatives used in complex chemical syntheses. For example, compounds containing indole and benzimidazole moieties have been synthesized and characterized, highlighting their importance in the development of new chemical entities (Maklakov, Smushkevich, & Magedov, 2002). These syntheses demonstrate the versatility of indole acetamides in creating diverse molecular structures with potential pharmacological applications.
3. Applications in Anticonvulsant Drugs
Indole acetamide derivatives, including compounds structurally similar to this compound, have been studied for their potential as anticonvulsant drugs. In crystallography studies, such compounds have shown molecular features likely responsible for their anticonvulsant activities, indicating their potential in the development of new treatments for epilepsy and related disorders (Camerman et al., 2005).
properties
IUPAC Name |
2-benzylsulfanyl-N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c1-22-12-17(16-9-5-6-10-18(16)22)19(23)11-21-20(24)14-25-13-15-7-3-2-4-8-15/h2-10,12,19,23H,11,13-14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKVRGICAIRQSHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)CSCC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1R,2S)-2-(4-Chloro-3-fluorophenyl)cyclopropyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2580780.png)
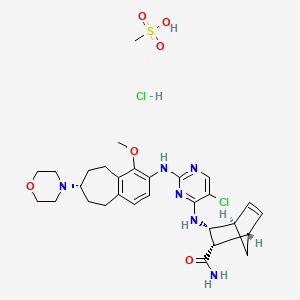
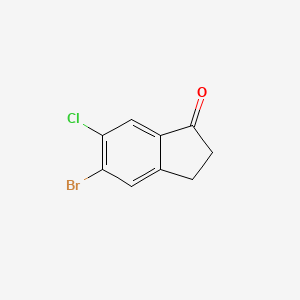
![Ethyl 6-methyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2580787.png)
![6-Tert-butyl-2-[1-(4-methylbenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2580788.png)
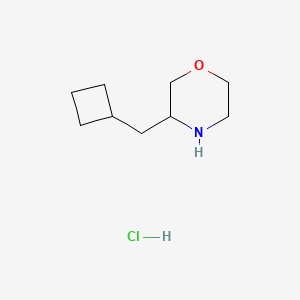
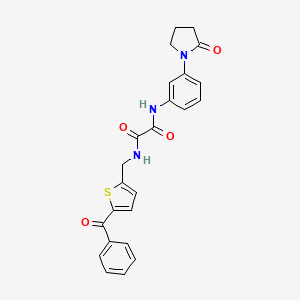

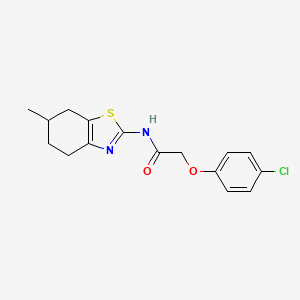
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2580796.png)
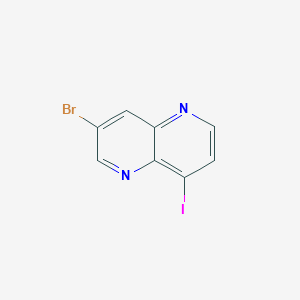
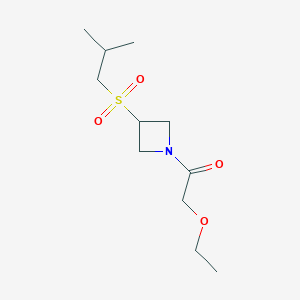
![4-[4-[(5,6-Dimethylpyrimidin-4-yl)oxymethyl]piperidine-1-carbonyl]-1-phenylpyrrolidin-2-one](/img/structure/B2580801.png)
